(3R)-3-(Propan-2-yl)pyrrolidine hydrochloride is a chiral, non-naturally occurring amine building block frequently employed in the synthesis of more complex organic molecules. [] Its significance stems from its versatility as a starting material for various chemical reactions, making it a valuable tool in medicinal chemistry and drug discovery. It is particularly relevant in constructing bioactive compounds featuring a pyrrolidine ring system, a common structural motif found in numerous pharmaceuticals and natural products. []
The compound is classified as an alkyl-substituted pyrrolidine. It features a propan-2-yl group (isopropyl) attached to the nitrogen of the pyrrolidine ring, making it a tertiary amine. The hydrochloride salt form enhances its solubility and stability, which is crucial for pharmaceutical applications.
The synthesis of (3R)-3-(propan-2-yl)pyrrolidine hydrochloride can be achieved through several methods, with one common approach involving the asymmetric synthesis of pyrrolidine derivatives.
The molecular formula for (3R)-3-(propan-2-yl)pyrrolidine hydrochloride is .
(3R)-3-(propan-2-yl)pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action for (3R)-3-(propan-2-yl)pyrrolidine hydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system.
Research indicates that modifications at the 3-position of pyrrolidine significantly affect biological activity, highlighting the importance of stereochemistry in drug design .
(3R)-3-(propan-2-yl)pyrrolidine hydrochloride has various applications in scientific research and medicinal chemistry:
The pyrrolidine ring system represents one of the most privileged nitrogen-containing heterocycles in medicinal chemistry, distinguished by its sp³-hybridized character and inherent chiral versatility. Unlike planar aromatic systems, pyrrolidine derivatives exhibit enhanced three-dimensional coverage through pseudorotation—a conformational phenomenon enabling dynamic exploration of pharmacophore space [6]. This saturated five-membered ring provides up to four stereogenic centers capable of generating up to 16 stereoisomers, making it indispensable for precision targeting of enantioselective biological receptors [8]. The physicochemical advantages of pyrrolidine over related scaffolds are quantitatively demonstrated through key molecular descriptors: Compared to pyrrole and cyclopentane, pyrrolidine exhibits optimized polar surface area (PSA) values (16.46 Ų), moderate lipophilicity (LogP 0.46), and favorable aqueous solubility (LogS 0.85) that collectively enhance drug-likeness [6] [8]. These properties stem from the nitrogen atom's strong hydrogen-bond accepting capacity (pKBHX 2.59), which facilitates critical biomolecular interactions absent in carbocyclic analogs [8].
Table 1: Comparative Physicochemical Parameters of Bioactive Scaffolds
Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.07 | 1.41 | 2.93 |
SASA (Ų) | 269.23 | 258.84 | 236.26 |
LogP | 3.00 | 0.46 | 0.75 |
LogS | -2.64 | 0.85 | -0.18 |
PSA (Ų) | 0 | 16.46 | 13.96 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Natural product architectures exemplify this scaffold's significance: Alkaloids like nicotine and aegyptolidine A incorporate pyrrolidine moieties whose stereochemistry dictates their antioxidant, anti-inflammatory, and anticancer profiles [6]. The conformational control enabled by substituent stereochemistry—such as the endo/exo preferences in 4-fluoroproline derivatives—demonstrates how ring puckering modulates biological activity through precise protein binding [8]. This stereochemical sensitivity underpins why pyrrolidine features in 37 FDA-approved drugs, ranking as the most prevalent five-membered nitrogen heterocycle in pharmacopeias [6] [8].
Enantiopure pyrrolidines serve dual functions as therapeutic agents and chiral controllers in synthetic chemistry. In drug development, the configurationally defined amine group enables selective engagement with biological targets, exemplified by GPR40 agonists where (R,R)-stereoisomers exhibit 45-fold greater potency than their (S,S)-counterparts in diabetes models [8]. This stereodivergence stems from differential binding to allosteric sites on enantioselective proteins, where even minor stereochemical variations dramatically impact efficacy [6]. Pharmaceutical applications leverage pyrrolidine's balanced lipophilicity, which enhances blood-brain barrier permeability—a critical property for central nervous system (CNS) agents [6].
In catalysis, enantiopure pyrrolidine derivatives function as organocatalysts enabling sustainable asymmetric synthesis. BINOL-derived phosphoric acids catalyze imine reductions via dynamic kinetic resolution, achieving >90% ee in amine production [10]. Similarly, frustrated Lewis pairs (FLPs) incorporating sterically hindered pyrrolidine derivatives facilitate metal-free hydrogenation of imines at ambient conditions through heterolytic H₂ activation [10]. The synthetic versatility of chiral pyrrolidines extends to multistep pharmaceutical manufacturing, where their stereochemical stability ensures reproducible optical purity in advanced intermediates [8].
Table 2: Catalytic Applications of Enantiopure Pyrrolidine Derivatives
Catalytic System | Reaction Scope | Stereoselectivity | Mechanistic Advantage |
---|---|---|---|
BINOL-Phosphoric Acids | Ketimine reduction | 88-95% ee | Dihydropyridine-mediated H-transfer |
Chiral FLPs | Imine hydrogenation | 80-92% ee | Metal-free H₂ activation |
Trichlorosilane/Lewis Base | C=N reduction | 75-98% ee | Si-Cl···N activation |
(3R)-3-(Propan-2-yl)pyrrolidine hydrochloride (CAS 1949805-98-4) exemplifies the strategic value of chiral building blocks in modern drug discovery. Its molecular architecture features a pyrrolidine core with an (R)-configured isopropyl group at C3, stabilized as a hydrochloride salt to enhance solubility in polar reaction media [2]. The compound's molecular formula (C₇H₁₆ClN) and moderate molecular weight (149.66 g/mol) position it within optimal "chemical space" for fragment-based drug design [2] [6]. Its stereochemical identity is unambiguously defined by the isomeric SMILES notation CC(C)[C@H]1CCNC1.Cl, confirming the R-configuration critical for biological activity [2].
Medicinal chemists exploit this scaffold as a versatile synthon in designing selective estrogen receptor degraders (SERDs) for breast cancer therapy. Patent literature demonstrates its incorporation into tricyclic pyrrolidine derivatives that induce ERα degradation through proteasomal pathways [3]. The isopropyl substituent enhances compound lipophilicity (cLogP ~2.1), facilitating blood-brain barrier penetration—a property leveraged in developing agents for ER-positive breast cancer brain metastases [3] [6]. Beyond oncology, the scaffold's conformationally constrained amine serves as a positive allosteric modulator of purinergic P2X4 receptors, showing therapeutic potential for multiple sclerosis by promoting remyelination .
Table 3: Therapeutic Derivatives Incorporating the (3R)-3-(Propan-2-yl)pyrrolidine Motif
Therapeutic Class | Structural Modifications | Biological Target | Development Status |
---|---|---|---|
SERDs | Tricyclic fused systems | Estrogen receptor α | Preclinical/Phase I |
CNS Agents | Aryl-pyrrolidine hybrids | P2X4 receptors | Lead optimization |
Antipsychotics | Carbamate-functionalized derivatives | Serotonin receptors | Preclinical |
Synthetic accessibility enhances this compound's utility: Industrial-scale production employs asymmetric reductive amination of 3-isopropylpyrrolidinones followed by diastereomeric salt crystallization (>90% ee) and hydrochloride salt formation under cGMP conditions [2] [8]. The scaffold's functionalization tolerance enables diverse structural elaboration, including N-alkylation, C-ring substitution, and chiral pool diversification via proline derivatives [8]. These attributes collectively establish (3R)-3-(propan-2-yl)pyrrolidine hydrochloride as a privileged building block for next-generation drug discovery across therapeutic areas including oncology, neuroscience, and metabolic disease [2] [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1